4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol
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Overview
Description
4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: This process can reduce carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces alcohols.
Scientific Research Applications
4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4,5-Dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol
- 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-
- 3-Methoxy-4-hydroxyphenylethyleneglycol
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWISKPOVFKUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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